

5-Deazaisofolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-Deazaisofolic acid	
Cat. No.:	B1664649	Get Quote

An In-depth Examination of the Chemical and Biological Properties of a Promising Antitumor Agent

For Researchers, Scientists, and Drug Development Professionals

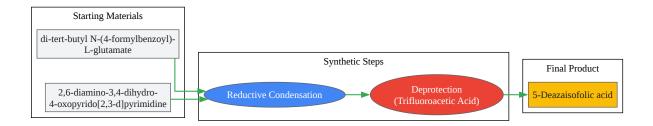
Introduction

5-Deazaisofolic acid is a synthetic analog of folic acid that has garnered interest within the scientific community for its potential as an antitumor agent.[1][2] Structurally distinct from its parent compound by the substitution of a carbon atom for nitrogen at the 5-position of the pteridine ring, this modification imparts unique chemical and biological characteristics. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for **5-Deazaisofolic acid**, intended to serve as a valuable resource for researchers in oncology and drug development.

Chemical Properties

A thorough understanding of the chemical properties of **5-Deazaisofolic acid** is fundamental to its application in research and development. Key physicochemical parameters are summarized below.

Property	Value	Source
Chemical Structure	C20H20N6O6	[1]
Molecular Weight	440.41 g/mol	[1]
CAS Number	130327-67-2	
Appearance	Not explicitly stated in search results, but folic acid analogs are typically crystalline solids.	
Solubility	Specific quantitative data for the solubility of 5-Deazaisofolic acid in common solvents such as water, DMSO, and ethanol are not readily available in the reviewed literature. As a general guideline for folic acid analogs, solubility can be limited in aqueous solutions and may be enhanced in DMSO.	
pKa	An experimentally determined pKa value for 5-Deazaisofolic acid is not available in the reviewed literature. For researchers requiring this information for formulation or mechanistic studies, in silico prediction using software such as ACD/Labs pKa DB or MarvinSketch is recommended. These programs utilize computational algorithms based on the compound's structure to estimate its acid dissociation constants.	[3]

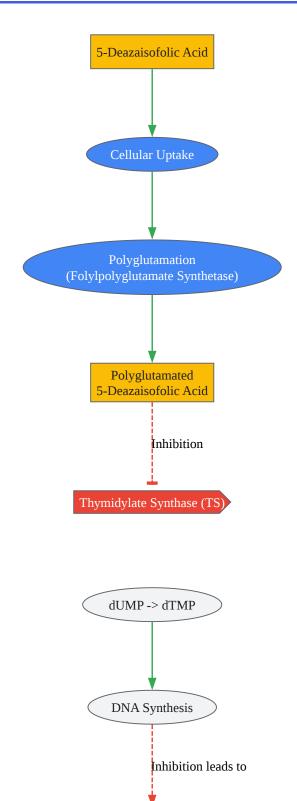

Detailed stability studies of 5-Deazaisofolic acid under varying pH and temperature conditions have not been reported in the available literature. However, general knowledge of folate analog stability suggests that solutions should be protected from light and stored at low temperatures. The stability of related 5-deaza analogs of folic acid has been investigated, and these studies may provide some insight into the potential degradation

Synthesis

Stability

The synthesis of **5-Deazaisofolic acid** has been described in the scientific literature. A common synthetic route involves the reductive condensation of 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine with di-tert-butyl N-(4-formylbenzoyl)-L-glutamate. The reaction is followed by a deprotection step using trifluoroacetic acid to yield **5-Deazaisofolic acid**.

pathways.


Click to download full resolution via product page

Synthesis of **5-Deazaisofolic acid**.

Mechanism of Action and Signaling Pathway

The antitumor activity of **5-Deazaisofolic acid** is attributed to its role as a folate antagonist. Upon cellular uptake, it is converted into its polyglutamated derivatives by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are potent inhibitors of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). Inhibition of TS leads to a depletion of the dTMP pool, which is a necessary precursor for DNA synthesis. The disruption of DNA replication ultimately results in cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Click to download full resolution via product page

Apoptosis

Mechanism of action of 5-Deazaisofolic acid.

Experimental Protocols Thymidylate Synthase (TS) Inhibition Assay

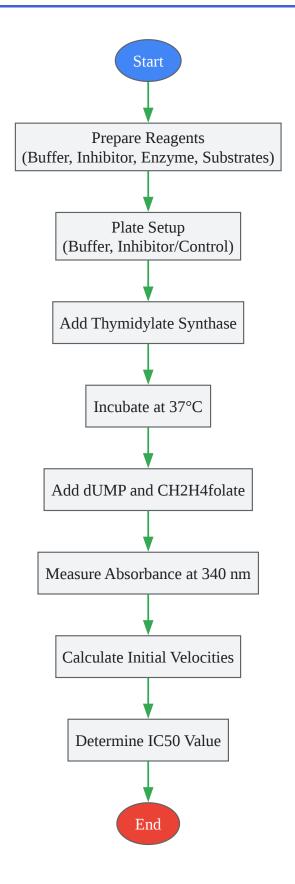
This protocol outlines a general procedure for assessing the inhibitory activity of **5- Deazaisofolic acid** against thymidylate synthase.

Materials:

- Recombinant human thymidylate synthase (TS)
- 5-Deazaisofolic acid (and its polyglutamated forms, if available)
- dUMP (deoxyuridine monophosphate)
- 5,10-methylenetetrahydrofolate (CH2H4folate)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA, 10 mM 2-mercaptoethanol, and 50 mM MgCl2)
- Spectrophotometer

Procedure:

- Prepare a stock solution of **5-Deazaisofolic acid** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add the assay buffer.
- Add varying concentrations of 5-Deazaisofolic acid to the wells. Include a control group with no inhibitor.
- Add a fixed concentration of recombinant human TS to each well and incubate for a predetermined time at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding a mixture of dUMP and CH2H4folate to each well.
- Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of CH2H4folate to dihydrofolate.



Foundational & Exploratory

Check Availability & Pricing

- Calculate the initial reaction velocities for each inhibitor concentration.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Click to download full resolution via product page

Thymidylate Synthase Inhibition Assay Workflow.

Cell Viability (MTT) Assay in MCF-7 Cells

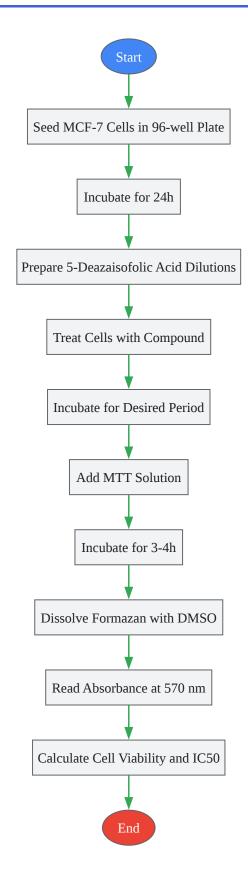
This protocol describes a method to evaluate the cytotoxic effects of **5-Deazaisofolic acid** on the human breast cancer cell line, MCF-7.

Materials:

- MCF-7 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- 5-Deazaisofolic acid
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plates
- · Microplate reader

Procedure:

- Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of 5-Deazaisofolic acid in complete cell culture medium.
- Remove the existing medium from the wells and replace it with the medium containing
 different concentrations of 5-Deazaisofolic acid. Include a vehicle control (medium with the
 same concentration of the solvent used to dissolve the compound).
- Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
- After incubation, add 20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.



- Carefully remove the medium containing MTT and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Click to download full resolution via product page

MTT Cytotoxicity Assay Workflow.

Conclusion

5-Deazaisofolic acid represents a compelling scaffold for the development of novel antifolate chemotherapeutics. Its distinct mechanism of action, centered on the inhibition of thymidylate synthase following intracellular polyglutamation, provides a clear rationale for its antitumor effects. While further research is required to fully elucidate its physicochemical properties, such as solubility and stability, the information provided in this guide offers a solid foundation for researchers to design and execute meaningful experiments. The detailed protocols for key biological assays will facilitate the standardized evaluation of **5-Deazaisofolic acid** and its analogs, ultimately contributing to a deeper understanding of its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Synthesis and biological evaluation of 5-deazaisofolic acid, 5-deaza-5,6,7,8-tetrahydroisofolic acid, and their N9-substituted analogues PubMed
 [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. acdlabs.com [acdlabs.com]
- To cite this document: BenchChem. [5-Deazaisofolic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664649#chemical-properties-of-5-deazaisofolic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com